Triphenylene-2,3,6,7,10,11-hexathiol
Overview
Description
Triphenylene-2,3,6,7,10,11-hexathiol is a sulfur-containing derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six thiol groups attached to the triphenylene core, making it a hexathiol. The unique structure of this compound imparts it with distinct chemical and physical properties, which have garnered significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Triphenylene-2,3,6,7,10,11-hexathiol, also known as 2,3,6,7,10,11-Triphenylenehexathiol, is a complex organic compound. It has been found that similar compounds interact with various metal atoms such as fe, co, ni, ru, rh, pd, os, ir, and pt . These interactions can lead to changes in the electronic and catalytic properties of the compound .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, when it interacts with different central metal atoms, it forms M3(THT)2 nanosheets, where M represents the metal atoms . These nanosheets have unique electronic and catalytic properties .
Biochemical Pathways
It’s known that the compound can be synthesized by electroorganic methods , indicating its involvement in electrochemical reactions.
Result of Action
Its interaction with different metal atoms leads to the formation of nanosheets with unique electronic and catalytic properties , which could potentially be used in various applications.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its synthesis via electroorganic methods is accomplished under practical galvanostatic conditions using platinum sheets as electrode materials . Additionally, its storage temperature is typically room temperature in an inert atmosphere , indicating that its stability and efficacy could be affected by changes in temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electroorganic synthesis, where catechol ketals undergo anodic treatment followed by acidic hydrolysis . This method is preferred due to its simplicity and the high purity of the resulting product. The electrolysis is conducted in propylene carbonate, avoiding the use of toxic and expensive solvents like acetonitrile .
Industrial Production Methods
While specific industrial production methods for triphenylene-2,3,6,7,10,11-hexathiol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable electrochemical methods, and ensuring the safe handling of thiol-containing compounds.
Chemical Reactions Analysis
Types of Reactions
Triphenylene-2,3,6,7,10,11-hexathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Coordination: The thiol groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various metal complexes. These products have unique properties that make them useful in different applications.
Scientific Research Applications
Triphenylene-2,3,6,7,10,11-hexathiol has a wide range of scientific research applications:
Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metal-protein interactions.
Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems and as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Triphenylene-2,3,6,7,10,11-hexamine (HATP): Contains amine groups instead of thiol groups.
Triphenylene-2,3,6,7,10,11-hexol (HHTP): Contains hydroxyl groups instead of thiol groups.
Triptycene-2,3,6,7,14,15-hexakis (sulfanediyl): A triptycene derivative with similar thiol groups.
Uniqueness
Triphenylene-2,3,6,7,10,11-hexathiol is unique due to its high sulfur content and the specific arrangement of thiol groups on the triphenylene core. This gives it distinct electronic and catalytic properties that are not observed in its amine or hydroxyl analogs. The strong π–π interactions between the triphenylene skeletons in MOFs or COFs enhance crystallinity and conductive properties, making it particularly valuable in materials science .
Properties
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexathiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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